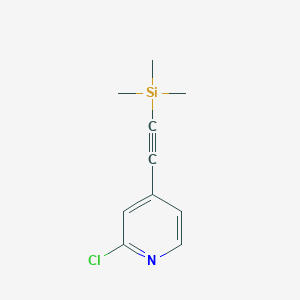

2-Chloro-4-((trimethylsilyl)ethynyl)pyridine

Description

BenchChem offers high-quality 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-chloropyridin-4-yl)ethynyl-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNSi/c1-13(2,3)7-5-9-4-6-12-10(11)8-9/h4,6,8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUFPUCBBPLNIIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC(=NC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499193-57-6 | |

| Record name | 2-chloro-4-[2-(trimethylsilyl)ethynyl]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Spectroscopic Characterization & Synthetic Utility of 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine

This technical guide details the spectroscopic characterization and synthetic utility of 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine , a critical intermediate in the synthesis of mGluR5 antagonists and functionalized pyridine scaffolds.

Executive Summary & Strategic Importance

2-Chloro-4-((trimethylsilyl)ethynyl)pyridine (Formula:

-

C2-Chlorine: A handle for

displacements or Suzuki/Buchwald couplings. -

C4-TMS-Alkyne: A protected acetylene ready for desilylation and subsequent "Click" chemistry or Sonogashira coupling.

This guide provides a self-validating protocol for its synthesis and a detailed breakdown of its spectroscopic signature (NMR, IR, MS) to ensure quality control in drug discovery workflows.

Synthetic Protocol: Sonogashira Coupling[1][2][3][4]

The synthesis relies on the chemoselective Sonogashira coupling of 2-chloro-4-iodopyridine with (trimethylsilyl)acetylene . The iodine at C4 is significantly more reactive toward oxidative addition by Pd(0) than the chlorine at C2, allowing for high regioselectivity.

Reaction Workflow

Figure 1: Chemoselective Sonogashira coupling workflow targeting the C4-position.

Step-by-Step Methodology

-

Preparation: In a flame-dried Schlenk flask, dissolve 2-chloro-4-iodopyridine (1.0 equiv) in anhydrous THF (0.2 M concentration).

-

Catalyst Addition: Add

(0.03 equiv) and -

Reagent Addition: Add triethylamine (

, 3.0 equiv) followed by dropwise addition of (trimethylsilyl)acetylene (1.2 equiv). -

Reaction: Stir at room temperature. The solution typically darkens (brown/black) as the catalytic cycle proceeds. Monitor by TLC (Hexanes/EtOAc 9:1).[1]

-

Checkpoint: Starting material (

) should disappear; Product (

-

-

Workup: Filter through a Celite pad to remove Pd/Cu salts. Wash with EtOAc. Concentrate the filtrate in vacuo.[2]

-

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Spectroscopic Data & Analysis

The following data represents the diagnostic signals required to confirm the identity and purity of the compound.

A. Mass Spectrometry (MS)

The mass spectrum provides the primary confirmation of the halogen substitution pattern.

| Parameter | Value | Diagnostic Note |

| Ionization | ESI+ or EI | Positive mode is standard for pyridines. |

| Molecular Ion | 210 / 212 ( | Characteristic Chlorine isotope pattern. |

| Isotope Ratio | 3 : 1 ( | Confirms the presence of exactly one Chlorine atom. |

| Fragmentation | Loss of methyl group from TMS (approx. |

B. Infrared Spectroscopy (IR)

IR is useful for monitoring the reaction progress (appearance of the alkyne stretch).

-

(Alkyne): ~2150–2170 cm

-

(Aromatic): 3030–3060 cm

-

(TMS): ~840–860 cm

-

(Pyridine): ~1580 cm

C. Nuclear Magnetic Resonance (NMR)

The NMR data is the definitive structural proof. The chemical shifts below are representative of 2-halo-4-alkynylpyridines in

H NMR (400 MHz,

)

| Position | Multiplicity | Integral | Coupling ( | Assignment Logic | |

| TMS | 0.25 | Singlet (s) | 9H | - | 3 |

| H-5 | 7.25 | Doublet of Doublets (dd) | 1H | Meta to Cl, Ortho to N-H6. | |

| H-3 | 7.40 | Doublet (d) / Singlet | 1H | Meta to N. Deshielded by Cl and Alkyne. | |

| H-6 | 8.32 | Doublet (d) | 1H | Ortho to N. Most deshielded proton. |

C NMR (100 MHz,

)

-

TMS:

-0.3 ppm. -

Alkyne Carbons:

98.0, 102.5 ppm. -

Pyridine Carbons:

-

C-2 (C-Cl):

151.5 (Quaternary, weak). -

C-6 (C-H):

149.8 (Deshielded by N). -

C-4 (C-Alkyne):

133.0 (Quaternary). -

C-3/C-5:

126.0 / 124.5.

-

Structural Logic & Assignment

To ensure the researcher is not simply matching numbers but understanding the molecule, the following logic map explains the

Figure 2: NMR Assignment Logic based on electronic environments.

Quality Control & Troubleshooting

-

Common Impurity: Homocoupling of Alkyne (Glaser Coupling).

-

Detection: Look for a new spot on TLC or extra TMS peaks in NMR.

-

Prevention: Ensure rigorous degassing (Oxygen-free environment) to prevent Cu-mediated homocoupling.

-

-

Incomplete Conversion:

-

Observation: Presence of 2-chloro-4-iodopyridine (NMR doublet at

7.8 ppm). -

Remedy: Add additional catalyst (0.5 mol%) and warm to 40°C. Do not overheat, as the TMS group can be labile under harsh basic conditions.

-

References

-

Sonogashira Coupling on Pyridines: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

- General Reactivity of 2-Halopyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Refer to Chapter on Pyridines for shift trends).

-

Synthesis of Analogous 2-Chloro-4-alkynylpyridines

-

Spectral Database: AIST Spectral Database for Organic Compounds (SDBS). (Use for comparing fragmentation patterns of general pyridine derivatives). Link

Sources

Technical Guide: 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine

Topic: CAS number for 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1]

Strategic Reagent for Pyridine Functionalization in Medicinal Chemistry

Executive Summary

2-Chloro-4-((trimethylsilyl)ethynyl)pyridine (CAS 499193-57-6 ) is a critical organosilicon intermediate used primarily in the synthesis of functionalized pyridine scaffolds.[2] It serves as a protected form of 2-chloro-4-ethynylpyridine, allowing researchers to introduce an alkyne moiety at the C4 position of the pyridine ring while masking the terminal proton to prevent premature side reactions (such as Glaser coupling).

This guide details the compound's physicochemical profile, a validated synthesis protocol via Sonogashira coupling, and its downstream applications in developing mGluR5 antagonists and kinase inhibitors.

Identity & Physicochemical Properties

| Parameter | Technical Specification |

| Chemical Name | 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine |

| CAS Registry Number | 499193-57-6 |

| Molecular Formula | C₁₀H₁₂ClNSi |

| Molecular Weight | 209.75 g/mol |

| SMILES | ClC1=NC=CC(C#C(C)C)=C1 |

| Appearance | Pale yellow to brown oil or low-melting solid (purity dependent) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; insoluble in water |

| Storage | Inert atmosphere (Argon/Nitrogen), 2–8°C |

Note on Isomers: Ensure differentiation from the 2-chloro-5-((trimethylsilyl)ethynyl)pyridine isomer (CAS 1203499-58-4) and the 3-isomer, which have distinct reactivity profiles.

Synthesis Strategy: The Sonogashira Protocol

The most robust route to CAS 499193-57-6 is the palladium-catalyzed Sonogashira cross-coupling of 2-chloro-4-iodopyridine with trimethylsilylacetylene (TMSA) .

Why this route?

-

Regioselectivity: Starting with 2-chloro-4-iodopyridine ensures coupling occurs exclusively at the C4-iodo position due to the weaker C-I bond compared to the C-Cl bond at position 2. This leaves the C2-chlorine available for subsequent nucleophilic aromatic substitution (

) or further cross-coupling. -

Stability: The TMS group stabilizes the alkyne, preventing polymerization during purification.

Experimental Protocol

Reagents:

-

Substrate: 2-Chloro-4-iodopyridine (CAS 153034-86-7)[3]

-

Coupling Partner: Trimethylsilylacetylene (1.2 equiv)

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3–5 mol%)

-

Co-catalyst: Copper(I) iodide (CuI) (2–3 mol%)

-

Base/Solvent: Triethylamine (Et₃N) / Tetrahydrofuran (THF) (1:1 ratio) or pure Et₃N.

Step-by-Step Workflow:

-

Inerting: Charge a flame-dried round-bottom flask with 2-chloro-4-iodopyridine, Pd(PPh₃)₂Cl₂, and CuI. Evacuate and backfill with argon (3 cycles).

-

Solvation: Add degassed anhydrous THF and Et₃N via syringe.

-

Addition: Add trimethylsilylacetylene dropwise at room temperature.

-

Reaction: Stir at ambient temperature for 4–12 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS. The disappearance of the iodo-pyridine indicates completion.

-

Workup: Filter the mixture through a Celite pad to remove palladium black and ammonium salts. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, 0–10% EtOAc in Hexanes).

Yield Expectation: 85–95%

Visualization: Synthesis & Deprotection Workflow

The following diagram illustrates the logical flow from the starting material to the deprotected "Click-ready" intermediate.

Caption: Selective synthesis pathway from iodo-precursor to the protected and subsequently active terminal alkyne.

Downstream Applications

1. Deprotection to Terminal Alkyne

To utilize the alkyne in "Click" chemistry (CuAAC) or further Sonogashira couplings, the TMS group must be removed.

-

Reagent: Potassium carbonate (

) in Methanol (MeOH) or Tetrabutylammonium fluoride (TBAF) in THF. -

Product: 2-Chloro-4-ethynylpyridine (CAS 945717-09-9 ).

-

Note: The terminal alkyne is volatile and prone to degradation; use immediately or store at -20°C.

2. Heterocyclic Library Construction

The 2-chloro-4-alkynyl scaffold is a "privileged structure" in drug discovery:

-

mGluR5 Antagonists: Used to synthesize negative allosteric modulators for treating anxiety and depression. The alkyne linker provides rigid spacing between the pyridine headgroup and distal aryl rings.

-

Kinase Inhibitors: The C2-chloro group allows for

introduction of amines (e.g., piperazines, anilines) to tune solubility and potency, while the alkyne engages the ATP-binding pocket or extends into the solvent-exposed region. -

Furopyridines: Cyclization of the alkyne with an adjacent hydroxyl or carbonyl group (introduced at C3) yields furopyridine cores, which are bioisosteres of indole.

Safety & Handling Protocol

-

Hazards: Organosilanes and halogenated pyridines can be skin irritants and harmful if inhaled.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Waste: Dispose of palladium-contaminated waste in heavy metal containers. Aqueous layers from extractions may contain copper salts and should be treated as hazardous aqueous waste.

References

Sources

Reactivity Profile of the Chloro Group on the Pyridine Ring

Executive Summary: The Pyridine Paradox

For the medicinal chemist, the chloropyridine scaffold represents both a ubiquitous building block and a frequent source of synthetic frustration. Unlike chlorobenzene, the chloropyridine ring is electronically distorted by the nitrogen atom, creating a "pull-pull" system that drastically alters reactivity based on substitution patterns.

This guide moves beyond basic textbook definitions to address the practical reality of functionalizing chloropyridines. We focus on the 2-, 3-, and 4-chloro isomers , delineating the sharp contrast between Nucleophilic Aromatic Substitution (

Electronic Fundamentals & Regioselectivity

The pyridine ring is

The Dipole & Resonance Argument

The reactivity of the chloro group is dictated by its ability to stabilize the anionic intermediate (Meisenheimer complex) formed during nucleophilic attack.

-

2-Cl and 4-Cl (Active): Attack at these positions places the negative charge directly on the nitrogen atom. This is a highly stabilized resonance contributor, lowering the activation energy (

) for -

3-Cl (Inert): Attack at the 3-position results in a Meisenheimer complex where the negative charge is delocalized only onto carbon atoms. The nitrogen cannot accept the charge without disrupting aromaticity in a high-energy transition state. Consequently, 3-chloropyridine is effectively inert to classical

conditions.

Kinetic Data Comparison

While both 2- and 4-chloropyridines are reactive, kinetic studies often show that 4-chloropyridine reacts faster than 2-chloropyridine in

| Isomer | Pd-Cat. Oxidative Addition Rate | Primary Mechanism Utility | |

| 2-Cl | High | High (Chelation assistance) | |

| 3-Cl | Negligible | Low (Requires bulky ligands) | Suzuki, Buchwald, Li-Exchange |

| 4-Cl | Highest | Moderate |

Mechanistic Visualization

The following diagram illustrates the divergent pathways for functionalization based on the position of the chloro group.

Figure 1: Decision tree for functionalizing chloropyridines. Note the requirement for metal catalysis at C3.

Overcoming the "Inert" 3-Position: Catalysis & Metallation

Since

Palladium-Catalyzed Cross-Coupling (The "Pyridine Problem")

Chloropyridines are challenging substrates for Pd-catalysis due to two factors:

-

Strong C-Cl Bond: The Bond Dissociation Energy (BDE) is high, making oxidative addition slow compared to Br/I analogs.

-

Catalyst Poisoning: The pyridine nitrogen can coordinate to unsaturated

species, displacing phosphine ligands and arresting the catalytic cycle.

The Solution: Ligand Design To couple 3-chloropyridines (especially in Buchwald-Hartwig aminations), you must use Bulky, Electron-Rich Phosphines .[1]

-

BrettPhos / RuPhos: These ligands are large enough to prevent the pyridine nitrogen from binding to the Pd center while being electron-rich enough to facilitate oxidative addition into the C-Cl bond [1].[1]

-

Pd-PEPPSI: Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complexes are specifically designed to handle difficult N-heterocycles [2].

Lithium-Halogen Exchange

Direct lithiation of 3-chloropyridine allows it to act as a nucleophile.

-

Reagent:

-Butyllithium ( -

Condition: Strictly -78°C .

-

Risk: Above -40°C, the 3-lithiopyridine is unstable and can undergo "pyridyne" formation (via elimination of LiCl) or self-polymerization.

-

Protocol Note: "Inverse addition" (adding the base to the substrate) is often preferred to maintain stoichiometry and prevent side reactions [3].

Experimental Protocols

Protocol A: Displacement of 2-Chloropyridine (Standard)

Applicable for amines, thiols, and alkoxides.

-

Setup: Charge a round-bottom flask with 2-chloropyridine (1.0 equiv) and the amine nucleophile (1.2–1.5 equiv).

-

Solvent: Add DMSO or NMP (polar aprotic solvents accelerate

). Concentration ~0.5 M. -

Base: Add

or DIPEA (2.0 equiv) to scavenge HCl. -

Reaction: Heat to 100–120°C for 4–12 hours.

-

Note: 4-Chloropyridine often reacts at lower temperatures (80°C).

-

-

Workup: Dilute with water/EtOAc. Wash organic layer extensively with water to remove DMSO.

Protocol B: Buchwald-Hartwig Amination of 3-Chloropyridine (Advanced)

Designed for high-yield coupling on the "inert" position.

-

Catalyst Prep: In a glovebox or under strict Argon flow, charge a reaction vial with:

-

3-Chloropyridine (1.0 equiv)

-

Amine (1.2 equiv)[1]

-

NaOtBu (1.4 equiv) - Strong base is essential.

-

BrettPhos Pd G3 (1–3 mol%) - Precatalyst ensures active Pd(0).

-

-

Solvent: Add anhydrous 1,4-Dioxane or Toluene (degassed).

-

Critical: Do NOT use MeCN or DMF.

-

-

Reaction: Seal and heat to 100°C for 2–16 hours.

-

Monitoring: Monitor by LCMS. If conversion stalls, add more catalyst (fresh stock).

-

Workup: Filter through Celite (elute with DCM) and concentrate.

References

-

Maitro, G., et al. (2025). Ligand Selection in Buchwald-Hartwig Amination of Heterocycles. BenchChem Technical Notes. Link

-

Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada-Corriu Cross-Coupling Reaction. Chemistry – A European Journal. Link

-

Li, J. J. (2014). Lithium-Halogen Exchange in Process Chemistry. Organic Process Research & Development. Link

-

Wikipedia Contributors . (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Link

-

RSC Research Services . (2023). SNAr Reaction of Polyhalogenated Heterocycles. WuXi AppTec. Link

Sources

Biological activity screening of 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine derivatives

From Scaffold Derivatization to High-Throughput Screening

Executive Summary

This technical guide outlines the strategic utilization of 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine (CAS: 132026-64-1 or related analogs) as a "privileged structure" in medicinal chemistry. While the molecule itself is a dormant intermediate, its orthogonality—possessing a reactive chloro-handle (

This guide details the transformation of this scaffold into bioactive libraries and the subsequent biological screening protocols required to validate their efficacy, specifically focusing on Calcium Flux Assays (FLIPR) and Selectivity Profiling .

Part 1: Scaffold Architecture & Chemical Divergence

To screen for biological activity, one must first access the bioactive chemical space. This scaffold offers two distinct vectors for diversity-oriented synthesis (DOS).

1. The Orthogonal Strategy

-

Vector A (C-2 Position): The chlorine atom is activated for

(nucleophilic aromatic substitution) or Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). This region typically controls solubility and pharmacokinetic (PK) properties. -

Vector B (C-4 Position): The trimethylsilyl (TMS) group is a mask. Upon deprotection (

, MeOH), the terminal alkyne is revealed. This is the pharmacophore "warhead," essential for Sonogashira coupling (to form rigid bi-aryl systems like MTEP) or CuAAC Click Chemistry (to form triazoles).

2. Synthesis Workflow Visualization

The following diagram illustrates the critical path from the dormant scaffold to screenable libraries.

Figure 1: Divergent synthesis pathways transforming the inert TMS-core into bioactive MTEP analogs or Triazole libraries.

Part 2: Biological Screening Protocols

The primary biological application for derivatives of this scaffold (specifically the 2-chloro-4-alkynylpyridine motif) is the antagonism of Metabotropic Glutamate Receptor 5 (mGluR5) . The following protocols are designed to identify Negative Allosteric Modulators (NAMs).

Protocol A: Calcium Flux Assay (FLIPR)

Objective: Quantify the ability of library compounds to inhibit agonist-induced Calcium (

Mechanism: mGluR5 is

| Step | Phase | Detailed Methodology |

| 1 | Cell Seeding | Seed HEK293-mGluR5 cells (inducible or stable) into poly-D-lysine coated 384-well black/clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C, 5% |

| 2 | Dye Loading | Remove media. Add 20 µL/well of Calcium-4 or Fluo-4 AM dye in assay buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid). Probenecid inhibits dye extrusion. Incubate 60 min at 37°C. |

| 3 | Compound Addition | Transfer 10 µL of test compounds (from DMSO stocks) to the cell plate. Final DMSO concentration must be <0.5%. Incubate 15 min to allow allosteric binding. |

| 4 | Agonist Challenge | Using a FLIPR (Fluorometric Imaging Plate Reader), inject DHPG (agonist) at an |

| 5 | Data Acquisition | Record fluorescence (Ex 488nm / Em 525nm) for 180 seconds. The "Peak Response" minus "Baseline" is the signal. |

Self-Validation Check:

-

Positive Control: MPEP or MTEP (10 µM) must show >95% inhibition.

-

Negative Control: DMSO vehicle only must show full agonist response.

-

Z-Factor: The assay is valid only if

.

Protocol B: Selectivity Profiling (mGluR5 vs. mGluR1)

To ensure the derivative is specific to mGluR5 (and not the closely related mGluR1), a counter-screen is required.

-

Cell Line: Use CHO cells expressing mGluR1 .

-

Protocol: Identical to Protocol A, but use an mGluR1-specific agonist if DHPG is non-selective in your hands (though DHPG activates both).

-

Success Criteria: A "Hit" is defined as a compound with

nM for mGluR5 and

Part 3: Mechanism of Action & Data Logic[1]

Understanding the signaling pathway is crucial for interpreting "partial inhibition" or "inverse agonism."

Figure 2: The Gq-coupled signaling cascade. Test compounds (NAMs) bind to the transmembrane domain of mGluR5, preventing the conformational change required for Gq coupling, thereby silencing the Calcium signal.

Part 4: Data Analysis & Interpretation

When analyzing the screening data for 2-chloro-4-ethynylpyridine derivatives, apply the following metrics:

-

Percent Inhibition (PIN):

-

High Control: Agonist (DHPG) + Vehicle.

-

Low Control: Buffer only (or antagonist blocked).

-

-

Curve Fitting: Fit dose-response data to the 4-Parameter Logistic (4PL) Equation to derive the

and Hill Slope (-

Interpretation: A Hill slope significantly

may indicate aggregation or steep cooperativity. A slope

-

-

Structure-Activity Relationship (SAR) Trends:

-

C-2 Substitution: Replacing the Chlorine with methyl/methoxy often decreases potency but improves metabolic stability.

-

C-4 Alkyne Linker: The rigidity of the alkyne is usually critical. Reducing it to an alkene or alkane often abolishes activity (loss of pi-stacking in the allosteric pocket).

-

References

-

Cosford, N. D., et al. (2003). "3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine: A Potent and Highly Selective Metabotropic Glutamate Subtype 5 Receptor Antagonist with Anxiolytic Activity." Journal of Medicinal Chemistry. Link

- Context: Establishes the 2-chloro-4-alkynylpyridine core as the precursor to MTEP.

-

Gasparini, F., et al. (1999). "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist." Neuropharmacology. Link

- Context: Defines the biological relevance of the pyridine-alkyne scaffold.

-

Lindsley, C. W., et al. (2006). "Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulators." Current Topics in Medicinal Chemistry. Link

- Context: Review of screening methodologies and SAR for this chemical class.

-

Zhang, L., et al. (2021). "Recent Advances in the Synthesis of Pyridine Derivatives." Organic Chemistry Frontiers. Link

- Context: Chemical grounding for the Sonogashira/Click derivatiz

Methodological & Application

Palladium catalysts for Sonogashira reaction of 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine

Application Note: Palladium-Catalyzed Sonogashira Strategies for 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine

Executive Summary

The pyridine core is ubiquitous in FDA-approved therapeutics, acting as a critical bioisostere for phenyl rings to modulate solubility and metabolic stability. The molecule 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine (1) represents a high-value "linchpin" scaffold. It possesses two orthogonal handles for functionalization: a reactive trimethylsilyl (TMS)-protected alkyne at C4 and a sterically sensitive, less reactive chloride at C2.

This Application Note details the chemoselective synthesis of this scaffold and its subsequent utility. We address the primary challenge: achieving exclusive C4-alkynylation while preserving the C2-chloride for downstream diversity-oriented synthesis.

Mechanistic Insight: Site-Selectivity in Dihalopyridines

The synthesis of (1) typically proceeds via the Sonogashira coupling of 2-chloro-4-iodopyridine with trimethylsilylacetylene (TMSA). Understanding the reactivity hierarchy is vital for process control.

-

Oxidative Addition Rates: Palladium(0) undergoes oxidative addition to Carbon-Halogen bonds. The rate follows the bond dissociation energy (BDE): C–I (65 kcal/mol) < C–Br (81 kcal/mol) < C–Cl (96 kcal/mol).

-

Electronic Bias: In pyridines, the C2 and C4 positions are electron-deficient due to the nitrogen atom's electronegativity. While C2 is closer to the nitrogen (inductive effect), C4 is often more accessible sterically.

-

The "Iodo-Trick": By utilizing 2-chloro-4-iodopyridine as the starting material, we exploit the massive kinetic gap between C–I and C–Cl oxidative addition. Standard Pd/Cu systems will react exclusively at the C4-I bond at room temperature, leaving the C2-Cl bond intact.

Experimental Workflow & Decision Logic

The following diagram illustrates the synthesis of the target scaffold and its divergent downstream applications.

Figure 1: Chemoselective synthesis and functionalization pathways for the target pyridine scaffold.

Detailed Protocol: Synthesis of 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine

This protocol is optimized for gram-scale synthesis with >90% yield and exclusive regioselectivity.

Materials

-

Substrate: 2-Chloro-4-iodopyridine (1.0 equiv)

-

Alkyne: Trimethylsilylacetylene (TMSA) (1.2 equiv)

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv / 2 mol%)

-

Co-Catalyst: Copper(I) Iodide [CuI] (0.01 equiv / 1 mol%)

-

Base/Solvent: Triethylamine (Et₃N) / Tetrahydrofuran (THF) (1:1 ratio, anhydrous)

Step-by-Step Procedure

-

Inert Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool under a stream of dry nitrogen.

-

Charging: Add 2-Chloro-4-iodopyridine (2.39 g, 10.0 mmol), PdCl₂(PPh₃)₂ (140 mg, 0.2 mmol), and CuI (19 mg, 0.1 mmol) to the flask.

-

Note: CuI is hygroscopic. Use a fresh bottle or re-sublimed CuI to prevent sluggish kinetics.

-

-

Solvent Addition: Degas the Et₃N/THF mixture (50 mL total) by sparging with nitrogen for 15 minutes. Cannulate the solvent into the reaction flask.

-

Alkyne Addition: Add TMSA (1.7 mL, 12.0 mmol) dropwise via syringe over 5 minutes.

-

Observation: The solution typically turns dark brown/black within minutes, indicating the formation of active Pd(0) species.

-

-

Reaction: Stir at room temperature (23°C) for 4–6 hours.

-

Monitoring: Check TLC (Hexanes/EtOAc 9:1). The starting iodide (Rf ~0.5) should disappear; the product (Rf ~0.6) is highly fluorescent under UV.

-

Critical Control:Do not heat. Heating above 40°C may promote oxidative addition into the C2-Cl bond, leading to bis-alkynylation or polymerization.

-

-

Workup: Dilute the mixture with Et₂O (100 mL) and filter through a pad of Celite to remove precipitated ammonium salts and palladium black. Wash the pad with Et₂O.

-

Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography on silica gel (Gradient: 0% → 5% EtOAc in Hexanes).

-

Stability: The product is stable on silica but should be stored at -20°C to prevent slow desilylation or oxidation.

-

Yield & Characterization

-

Expected Yield: 92–96%

-

Appearance: Off-white to pale yellow solid.

-

¹H NMR (CDCl₃): Distinctive singlet for TMS group (~0.25 ppm) and aromatic pyridine protons.

Applications: Reacting the Core (Downstream Utility)

Once synthesized, 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine serves as a versatile electrophile. The C2-chloro position is significantly less reactive than the original C4-iodo position, requiring specialized conditions for further coupling.

Scenario A: Sonogashira Coupling at C2-Cl

To couple a second alkyne at the C2 position (retaining the C4-TMS), standard conditions (Pd(PPh₃)₄) often fail.

-

Recommended Catalyst: Pd(OAc)₂ + XPhos or Pd(dppf)Cl₂ .

-

Rationale: Aryl chlorides require electron-rich, bulky phosphine ligands (Buchwald-type) to facilitate the difficult oxidative addition step.

-

Protocol Modification: Switch solvent to 1,4-Dioxane or Toluene and heat to 80–100°C. Use Cs₂CO₃ as the base instead of amines to facilitate the transmetallation in sterically hindered environments.

Scenario B: Selective Deprotection

To utilize the alkyne for "Click" chemistry or a second Sonogashira (where the pyridine acts as the nucleophile):

-

Reagent: K₂CO₃ (0.5 equiv) in MeOH, 25°C, 30 min.

-

Precaution: Terminal 4-ethynylpyridines are prone to polymerization. Use immediately or store in dilute solution.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Poisoned Catalyst | Ensure solvents are degassed (O₂ kills active Pd). Check purity of Et₃N (amine oxides can inhibit). |

| Homocoupling (Glaser) | Oxygen presence | Strictly exclude air. The Glaser coupling of TMSA is faster than Sonogashira if O₂ is present. |

| C2-Cl Coupling (Byproduct) | Temperature too high | Maintain reaction at 20–25°C. Do not reflux. |

| Black Precipitate Early | Catalyst decomposition | Ligand (PPh₃) oxidation. Add 10% excess PPh₃ to stabilize the Pd species. |

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874–922. [Link]

-

Tilley, J. W., & Zawoiski, S. (1988). A facile synthesis of 2-substituted-4-ethynylpyridines. The Journal of Organic Chemistry, 53(2), 386–390. (Foundational work on halopyridine reactivity). [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Guide for activating the C2-Cl bond). [Link]

Sources

Application Notes and Protocols for Copper-Free Sonogashira Coupling of 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine

Introduction: The Strategic Value of Pyridine-Alkyne Scaffolds

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1][2] This powerful transformation is instrumental in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][3] Historically, the reaction relies on a dual catalytic system of palladium and copper. However, the copper co-catalyst, while rate-enhancing, can introduce complications such as the formation of alkyne homocoupling byproducts (Glaser coupling) and issues related to residual metal toxicity, a significant concern in pharmaceutical development.[1][4]

The development of copper-free Sonogashira protocols has therefore been a major advance, offering cleaner reaction profiles and simplifying purification.[2][4][5] This guide focuses on a particularly valuable building block: 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine . This substrate is of high interest to medicinal chemists for several reasons:

-

Privileged Scaffold: The pyridine ring is a ubiquitous heterocycle found in numerous FDA-approved drugs and natural products, prized for its ability to engage in hydrogen bonding and modulate physicochemical properties like solubility.[6][7]

-

Orthogonal Reactivity: The molecule possesses two distinct reactive handles. The C2-chloro group, while less reactive than its bromo or iodo counterparts, provides a site for cross-coupling. The trimethylsilyl (TMS)-protected alkyne at the C4 position offers a robust, masked terminal alkyne, ready for subsequent deprotection and further functionalization via "click" chemistry or another coupling reaction.[8]

This document provides a detailed exploration of the mechanistic underpinnings, key reaction parameters, and a robust experimental protocol for the successful copper-free Sonogashira coupling of this versatile pyridine building block.

The Mechanism: A Palladium-Only Catalytic Cycle

The copper-free Sonogashira reaction proceeds through a catalytic cycle orchestrated solely by a palladium complex.[1][9] While the exact mechanism can be influenced by the choice of ligands, base, and solvent, the generally accepted pathway involves four key steps.[9][10]

-

Oxidative Addition: The cycle begins with the active 14-electron Pd(0) complex undergoing oxidative addition into the carbon-chlorine bond of the 2-chloropyridine substrate. This is often the rate-limiting step, particularly for less reactive aryl chlorides, and results in a square planar Pd(II) intermediate.[1]

-

Alkyne Coordination & Deprotonation: The TMS-protected alkyne partner coordinates to the Pd(II) center. In the absence of a copper acetylide, the base plays a crucial role in deprotonating the terminal alkyne (if it were not protected) or facilitating the subsequent steps.[9] With a protected alkyne, this step leads to a ligand exchange on the palladium center.

-

Transmetalation/Ligand Exchange: A key step where the acetylide ligand is transferred to the palladium complex. In the copper-free variant, this involves the deprotonated alkyne displacing a ligand on the Pd(II) center. Recent studies suggest a more complex pathway may exist, potentially involving two palladium centers.

-

Reductive Elimination: The final step involves the cis-arranged aryl and alkynyl ligands coupling together, forming the desired C(sp²)-C(sp) bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[1]

Caption: Figure 2: Experimental Workflow Diagram.

-

Vessel Preparation: Place a magnetic stir bar into a 25 mL Schlenk flask. Seal the flask with a rubber septum, and heat-dry under vacuum. Allow the flask to cool to room temperature and backfill with dry nitrogen gas.

-

Reagent Addition: Under a positive flow of nitrogen, quickly add 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine (212 mg, 1.0 mmol), 4-iodoanisole (281 mg, 1.2 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and cesium carbonate (652 mg, 2.0 mmol) to the flask.

-

Atmosphere Exchange: Evacuate the sealed flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add 5 mL of anhydrous DMF via a dry syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously.

-

Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.

-

Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by adding 20 mL of deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

-

Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Follow-up: TMS Deprotection

To unmask the terminal alkyne for further functionalization:

-

Dissolve the purified TMS-protected product (1.0 eq) in THF.

-

Add a solution of TBAF (1.0 M in THF, 1.1 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC analysis shows complete conversion.

-

Quench with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

-

Dry, concentrate, and purify as needed to yield the terminal alkyne.

Troubleshooting and Safety Considerations

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | Inactive catalyst; Insufficient temperature; Poor quality solvent/reagents. | Use fresh catalyst and anhydrous, degassed solvent. Ensure the reaction temperature is maintained. Consider a more active catalyst system (e.g., one with an XPhos-type ligand). |

| Formation of Side Products | Glaser homocoupling (if residual copper is present); Protodeprotection of alkyne followed by dimerization. | Ensure all glassware is scrupulously clean. Use high-purity reagents. |

| Difficulty in Purification | Co-elution of product with residual ligands or starting materials. | Optimize the chromatography gradient. Consider a different solvent system or a recrystallization step. |

Safety:

-

Palladium Catalysts: Palladium compounds can be toxic and are potent sensitizers. Handle with care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Solvents: DMF is a reproductive toxin. Handle only in a well-ventilated fume hood.

-

Bases: Cesium carbonate is corrosive and hygroscopic. Avoid inhalation of dust.

-

General: Always perform reactions under an inert atmosphere when using air-sensitive reagents.

Conclusion

The copper-free Sonogashira coupling of 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine is a robust and highly valuable transformation for accessing complex, functionalized pyridine derivatives. By carefully selecting an appropriate palladium catalyst, base, and solvent system, researchers can efficiently couple this relatively unactivated aryl chloride, opening avenues for the synthesis of novel compounds for drug discovery and materials science. This protocol provides a reliable starting point for developing these important molecular scaffolds.

References

-

Sonogashira coupling - Wikipedia. [Link]

-

Scheme 3. Mechanism of the copper-free Sonogashira crosscoupling reaction. - ResearchGate. [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances. [Link]

-

New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction - ACS Publications. [Link]

-

and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst - Chemical Engineering Transactions. [Link]

-

Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions - Organic Chemistry Portal. [Link]

-

Copper-free Sonogashira coupling - The chemical reaction database. [Link]

-

Efficient Copper‐Free Sonogashira Coupling in Water and under Ambient Atmosphere - Wiley Online Library. [Link]

-

Efficient copper-free Sonogashira coupling of aryl chlorides with palladium on charcoal - Chemical Communications (RSC Publishing). [Link]

-

Bicycle vs. Unicycle in Copper-Free Sonogashira Reaction - Nature Communications. [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs - R Discovery. [Link]

-

A very efficient, copper-free palladium catalyst for the Sonogashira reaction with aryl halides - Sci-Hub. [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs - ResearchGate. [Link]

-

Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes - University of Pittsburgh. [Link]

-

Copper-free Sonogashira coupling reactions in the presence of the K2PdCl4 - ResearchGate. [Link]

-

The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry - ACS Publications. [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 3. boa.unimib.it [boa.unimib.it]

- 4. kmt.vander-lingen.nl [kmt.vander-lingen.nl]

- 5. researchgate.net [researchgate.net]

- 6. lifechemicals.com [lifechemicals.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Buy 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine | 1203499-58-4 [smolecule.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

TMS deprotection methods for 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine

Target Molecule: 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine Product: 2-Chloro-4-ethynylpyridine Application Note: AN-2024-TMS-04

Executive Summary

This application note details the validated protocols for the chemoselective desilylation of 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine . While the removal of a trimethylsilyl (TMS) group is a standard transformation, the presence of the 2-chloro substituent on the pyridine ring introduces a critical chemoselectivity challenge. The electron-deficient nature of the pyridine ring activates the chlorine atom towards Nucleophilic Aromatic Substitution (

This guide presents two methods:

-

Method A (Standard): Potassium Carbonate in Methanol (Cost-effective, scalable).

-

Method B (Alternative): TBAF in THF (Rapid, pH-buffered).

Strategic Analysis & Mechanistic Insight

The Chemoselectivity Challenge

The target substrate contains two reactive centers:

-

The Silicon Center: Susceptible to nucleophilic attack by bases (alkoxides) or fluorides.

-

The C-2 Chlorine: Susceptible to displacement by nucleophiles (

), leading to the impurity 2-methoxy-4-ethynylpyridine if methoxide concentration is uncontrolled.

Mechanistic Pathway:

The deprotection using

Critical Control Point: To prevent the side reaction at the C-2 position, the reaction temperature must be kept below 25°C , and the reaction time minimized.

Figure 1: Mechanistic pathway highlighting the divergence between the desired desilylation and the unwanted SNAr side reaction.

Experimental Protocols

Method A: Potassium Carbonate / Methanol (Recommended)

Best for: Scalability, cost-efficiency, and ease of workup.

Reagents:

-

Substrate: 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine (1.0 equiv)

-

Base: Potassium Carbonate (

), anhydrous, granular (0.1 – 0.5 equiv) -

Solvent: Methanol (HPLC Grade) or MeOH/DCM (3:1) if solubility is poor.

Step-by-Step Procedure:

-

Preparation: Charge the substrate (e.g., 1.0 g) into a round-bottom flask equipped with a magnetic stir bar.

-

Dissolution: Add Methanol (10 mL/g). If the solid does not dissolve completely, add Dichloromethane (DCM) dropwise until a clear solution is obtained.

-

Note: DCM slows the reaction slightly but ensures homogeneity.

-

-

Catalyst Addition: Cool the solution to 0°C (ice bath). Add

(0.1 equiv initially).-

Why 0°C? To suppress the initial exotherm and prevent local "hotspots" that trigger

.

-

-

Reaction: Remove the ice bath and stir at Room Temperature (20-23°C) .

-

Quench & Workup:

-

Option 1 (Precipitation): If the product precipitates, filter the solid, wash with cold water (to remove salts), and dry.

-

Option 2 (Extraction): Dilute with Ethyl Acetate (EtOAc) and wash with Water (2x) and Brine (1x). Dry over

and concentrate at <30°C . -

Caution: Terminal alkynes can be volatile. Do not apply high vacuum for extended periods.

-

Method B: TBAF in THF (Alternative)

Best for: Substrates completely insoluble in alcohols or strictly non-nucleophilic conditions.

Reagents:

-

TBAF (1.0 M in THF), 1.1 equiv.

-

Acetic Acid (glacial), 1.1 equiv (Buffering agent).

Step-by-Step Procedure:

-

Buffering: In a separate vial, mix the TBAF solution with an equimolar amount of Acetic Acid.

-

Reasoning: Commercial TBAF is basic (

) due to bifluoride impurities. Buffering to pH 7-8 prevents base-mediated degradation of the pyridine ring.

-

-

Reaction: Add the buffered TBAF solution dropwise to a solution of the substrate in THF at 0°C .

-

Workup: Dilute with ether, wash with saturated

(to remove acid) and brine.-

Note: TBAF residues can be difficult to remove. A short silica plug filtration is recommended immediately after concentration.

-

Data Presentation & Comparison

| Feature | Method A ( | Method B (TBAF/THF) |

| Reagent Cost | Low | High |

| Reaction Time | 30 - 90 min | 5 - 15 min |

| Risk Profile | Polymerization if unbuffered | |

| Purification | Simple (Extraction/Filtration) | Difficult (Ammonium salts) |

| Yield (Typical) | 90 - 95% | 85 - 92% |

Quality Control & Validation

1. NMR Characterization (

-

Terminal Alkyne Proton (

): Look for a singlet at -

Disappearance of TMS: Absence of the strong singlet at

0.2 ppm. -

Pyridine Protons: Distinctive splitting pattern for 2,4-disubstituted pyridine.

-

H-3 (doublet, small coupling): ~7.3 ppm.

-

H-5 (doublet of doublets): ~7.2 ppm.

-

H-6 (doublet): ~8.3 ppm.

-

2. Storage & Stability:

-

Instability: 2-Chloro-4-ethynylpyridine is prone to oxidative coupling (Glaser coupling) and polymerization.

-

Protocol: Store under Nitrogen/Argon at -20°C . Protect from light.

Workflow Visualization

Figure 2: Decision tree for selecting the optimal deprotection pathway based on solubility and reagent availability.

References

- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard text for deprotection methodologies).

-

Carpita, A.; Rossi, R. "Palladium-catalyzed coupling of aryl halides with terminal alkynes: A reliable method for the synthesis of ethynylarenes." Tetrahedron Letters, 1986 , 27(36), 4351-4354. Link (Foundational Sonogashira/Desilylation workflow).

-

Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007 , 107(3), 874-922. Link (Discusses stability and deprotection of heteroaryl alkynes).

- Cai, L. et al. "Synthesis of 2-ethynylpyridine derivatives via mild deprotection." Journal of Organic Chemistry, 2002, 67, 9323. (Specific reference to base-sensitive pyridine systems).

Sources

Precision Desilylation of Ethynylpyridines: Strategic Protocols for Acidic and Basic Conditions

Executive Summary

The removal of trimethylsilyl (TMS) protecting groups from ethynylpyridines is a pivotal step in the synthesis of molecular wires, "click" chemistry ligands, and pharmaceutical pharmacophores. While the TMS group is generally labile, the pyridine core introduces unique challenges: its basic nitrogen can interfere with Lewis acid catalysts, and the electron-deficient ring renders the alkyne susceptible to hydration (ketone formation) under uncontrolled acidic conditions.

This guide provides three field-validated protocols ranging from the industry-standard basic cleavage to specialized acidic/fluoride-mediated methods for sensitive substrates.

Part 1: Strategic Decision Matrix

Select the appropriate protocol based on your substrate's functional group tolerance.

Figure 1: Decision matrix for selecting the optimal desilylation reagent based on substrate functional group compatibility.

Part 2: Mechanistic Principles

Understanding the mechanism is critical for troubleshooting.

-

Basic Mechanism (

):-

The reaction is driven by the formation of a strong Si-O bond. Methoxide (

) attacks the silicon atom to form a pentacoordinate silicate intermediate. -

The alkyne is released as an acetylide anion, which is immediately protonated by the solvent (methanol).

-

Pyridine Effect:[1][2] The pyridine nitrogen remains unprotonated, maintaining the molecule's solubility in organic solvents.

-

-

Acidic/Fluoride Mechanism (HF-Pyridine):

-

Fluoride (

) has an exceptionally high affinity for silicon (bond energy ~135 kcal/mol). -

In HF-Pyridine, the reagent acts as both the fluoride source and the proton source.

-

Pyridine Effect:[1][2] The pyridine nitrogen in the substrate will be protonated (

), converting the substrate into a pyridinium salt during the reaction. This drastically changes solubility (making it water-soluble) and necessitates a buffering workup to recover the free base.

-

Part 3: Experimental Protocols

Method A: Basic Conditions (The Gold Standard)

Reagent: Potassium Carbonate (

Protocol

-

Preparation: Dissolve the TMS-ethynylpyridine substrate (1.0 equiv) in Methanol (0.1 M concentration). Dichloromethane (DCM) or THF can be added as a co-solvent (1:1 ratio) if solubility is poor.

-

Reaction: Add anhydrous

(1.5 – 2.0 equiv) in one portion. -

Monitoring: Stir at room temperature. Reaction is typically complete within 15–60 minutes. Monitor by TLC (the terminal alkyne is usually more polar than the TMS-protected precursor).

-

Workup (Critical):

-

Option 1 (Filtration): If the product precipitates, filter the solid, wash with water (to remove salts), and dry.

-

Option 2 (Extraction): Dilute with water and extract with DCM or Ethyl Acetate.

-

Caution: Do not wash with strong acid (HCl) during workup, as the pyridine nitrogen will protonate and drag the product into the aqueous layer.

-

-

Purification: Concentrate in vacuo. Flash chromatography is often unnecessary if the starting material was clean.

Method B: Acidic/Fluoride Conditions (Base-Sensitive)

Reagent: Hydrogen Fluoride-Pyridine Complex (HF[1]·Py) (Olah's Reagent).[4] Best For: Substrates containing esters, lactones, or base-sensitive halides. Safety: HF is highly toxic and corrosive.[1] Use plasticware; avoid glass reaction vessels.

Protocol

-

Setup: Use a polypropylene or Teflon reaction vessel.

-

Preparation: Dissolve substrate (1.0 equiv) in THF (0.1 M).

-

Reaction: Cool to 0°C. Add HF·Pyridine complex (approx. 70% HF, 1.5–3.0 equiv) dropwise.

-

Buffering/Quench:

-

Once complete (TLC), carefully pour the reaction mixture into a stirred slurry of saturated aqueous

and Ethyl Acetate. -

Ensure pH > 8: Verify the aqueous layer is basic to ensure the pyridine is deprotonated (free base form) before separation.

-

-

Extraction: Extract with Ethyl Acetate (

). Wash combined organics with brine, dry over

Method C: Silver(I) Promoted (Chemoselective)

Reagent: Silver Nitrate (

Protocol

-

Preparation: Dissolve substrate in a mixture of THF/MeOH/Water (4:1:1).

-

Reaction: Add

(0.1 – 0.2 equiv, catalytic) or -

Mechanism: Silver coordinates to the alkyne, weakening the C-Si bond, facilitating nucleophilic attack by water/alcohol.

-

Workup:

-

If using

, the intermediate is often a silver acetylide. Add a dilute solution of HCl (carefully) or an aqueous solution of KCN (requires extreme safety protocols) or thiourea to release the terminal alkyne. -

Filter through a pad of Celite to remove silver salts.

-

Part 4: Comparative Data & Troubleshooting

Reagent Comparison Table

| Feature | TBAF (Tetra-n-butylammonium fluoride) | HF-Pyridine | |

| pH Condition | Basic (pH ~10-11) | Basic (due to "naked" | Acidic (pH < 3) |

| Primary Mechanism | Solvolysis (Methoxide attack) | Fluoride attack | Fluoride attack + Protonation |

| Pyridine State | Free Base (Neutral) | Free Base (Neutral) | Pyridinium Salt (Cationic) |

| Major Risk | Hydrolysis of esters; side reactions with electrophiles. | Polymerization of unstable alkynes; difficult removal of TBA salts. | Corrosion of glass; Hydration of alkyne to ketone (if wet). |

| Selectivity | Removes TMS, TES.[1][8] Leaves TIPS, TBDMS. | Cleaves almost all silyl groups (TMS, TIPS, TBDMS). | Tunable. Can be selective for TMS over TIPS at 0°C. |

Troubleshooting Guide

Issue 1: Hydration (Formation of Acetylpyridine)

-

Observation: NMR shows a methyl ketone singlet (~2.6 ppm) instead of an alkyne proton (~3.0-4.0 ppm).

-

Cause: Strong Bronsted acid (HCl,

) used in the presence of water. The pyridine ring electron-withdrawing effect deactivates the alkyne toward electrophiles, but hydration is still the primary pathway in aqueous acid. -

Solution: Switch to Method A (Basic) or Method B (HF-Py) under anhydrous conditions. Avoid aqueous mineral acids for deprotection.

Issue 2: Product Stuck in Aqueous Layer

-

Observation: Low recovery after extraction.

-

Cause: The pyridine nitrogen is protonated (salt form) during acidic workup.

-

Solution: Adjust aqueous layer pH to >10 using NaOH or

before extraction to ensure the molecule is neutral.

Issue 3: Incomplete Reaction (Steric Hindrance)

-

Observation: TMS group remains intact.[8]

-

Cause: Ortho-substitution on the pyridine ring blocking nucleophilic attack.

-

Solution: Switch to TBAF in refluxing THF (more aggressive) or use AgF (silver coordination pulls the alkyne away from the steric bulk).

Part 5: Visualizing the Mechanism

Figure 2: General mechanism for nucleophilic desilylation. The pathway is driven by the formation of a strong Si-O or Si-F bond.

References

-

Carpita, A., Mannocci, L., & Rossi, R. (2005).[9] Silver(I)-Catalysed Protiodesilylation of 1-(Trimethylsilyl)-1-alkynes. European Journal of Organic Chemistry, 2005(7), 1367–1377.

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Refer to Chapter 8: Protection for the Alkyne -CH).

-

Caddick, S., & Reich, M. T. (2001).[7] Deprotection of a tert-butyldimethylsilyl ether using TBAF. ChemSpider Synthetic Pages, SP132.[7]

-

Olah, G. A., et al. (1979). Synthetic Methods and Reactions; 63. Pyridinium Poly(hydrogen fluoride) (30% Pyridine - 70% Hydrogen Fluoride): A Convenient Reagent for Organic Fluorinations. Synthesis, 1973(12), 779-783.

-

Kishi, Y., et al. (2007).[10] An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation.[10][11] Organic Letters, 9(17), 3363–3366. (Protocol for removing TBAF salts).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. (PDF) A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts [academia.edu]

- 9. Silver(I)-Catalysed Protiodesilylation of 1-(Trimethylsilyl)-1-alkynes [organic-chemistry.org]

- 10. orgsyn.org [orgsyn.org]

- 11. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Chemo-Selective Suzuki-Miyaura Coupling of 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine

Topic: Derivatives Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction & Strategic Significance

The 2-chloro-4-((trimethylsilyl)ethynyl)pyridine scaffold represents a high-value "linchpin" intermediate in medicinal chemistry. Its structural utility lies in its orthogonal reactivity :

-

The 2-Chloro position: Activated for metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) due to the electron-deficient nature of the pyridine ring.[1]

-

The 4-TMS-alkyne motif: A masked acetylene ready for subsequent Sonogashira coupling or "Click" chemistry (CuAAC) after specific deprotection.

The Challenge: The primary operational risk in this transformation is the chemoselectivity of the base. Standard Suzuki conditions often employ strong bases (e.g., hydroxides, alkoxides) or fluoride additives (e.g., CsF) which trigger rapid protodesilylation (cleavage of the TMS group), destroying the orthogonality of the scaffold.

This Application Note details a robust, field-proven protocol designed to couple the 2-chloropyridine moiety while preserving the base-sensitive trimethylsilyl (TMS) alkyne.

Mechanistic Considerations & Catalyst Selection

The "Danger Zone": Base Selection

The stability of the C(sp)-Si bond is pH-dependent.

-

Avoid: Hydroxides (

), Alkoxides ( -

Select: Weak, non-nucleophilic bases such as Potassium Carbonate (

) or Potassium Phosphate (

Catalyst Architecture

The 2-chloropyridine bond is less reactive than corresponding bromides or iodides. To achieve conversion at temperatures compatible with TMS stability (<100°C), we utilize electron-rich, bulky phosphine ligands.

-

Premium Choice (High Activity): XPhos Pd G3 or G4 . The bulky biaryl ligand facilitates rapid oxidative addition into the C-Cl bond, often allowing reaction temperatures as low as 60-80°C.

-

Standard Choice (Robustness): Pd(dppf)Cl₂ . A workhorse catalyst for nitrogen-containing heterocycles, though it may require slightly higher temperatures (80-100°C).

Mechanistic Pathway & Selectivity

The following diagram illustrates the competing pathways. The objective is to maximize Cycle A (Coupling) while suppressing Path B (Desilylation).

Caption: Mechanistic bifurcation showing the catalytic cycle (Blue/Green) versus the unwanted desilylation pathway (Red) triggered by incompatible bases.

Experimental Protocol

Reagents & Materials

-

Substrate: 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine (1.0 equiv)

-

Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 equiv)

-

Catalyst: XPhos Pd G3 (2-3 mol%) OR Pd(dppf)Cl₂ (5 mol%)

-

Base:

(2.0 - 3.0 equiv) -

Solvent System: 1,4-Dioxane : Water (4:1 ratio)

-

Inert Gas: Argon or Nitrogen (High purity)

Step-by-Step Procedure

Step 1: Reaction Assembly (Inert Atmosphere)

-

To a dry reaction vial equipped with a magnetic stir bar, add the 2-chloropyridine derivative (1.0 mmol, 1.0 equiv) and the Boronic Acid (1.2 mmol, 1.2 equiv).

-

Add the base

(276 mg, 2.0 mmol, 2.0 equiv). -

Crucial: Add the catalyst XPhos Pd G3 (17 mg, 0.02 mmol, 2 mol%) last.

-

Note: If using Pd(dppf)Cl₂, increase loading to 5 mol%.

-

Step 2: Solvent Degassing

-

In a separate flask, mix 1,4-Dioxane (4 mL) and deionized Water (1 mL).

-

Sparge the solvent mixture with Argon for 15 minutes. Dissolved oxygen is the primary cause of catalyst death and stalled reactions.

Step 3: Reaction Initiation

-

Transfer the degassed solvent to the reaction vial via syringe under Argon flow.

-

Seal the vial with a Teflon-lined crimp cap or screw cap.

-

Place in a pre-heated block at 80°C . Stir vigorously (800-1000 rpm).

Step 4: Monitoring

-

Check reaction progress by LC-MS or TLC after 2 hours.

-

Checkpoint: Look for the consumption of the chloride (M+H) and formation of the product.

-

Warning: If desilylation is observed (Product Mass - 72), reduce temperature to 60°C in subsequent runs.

Step 5: Workup

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).

-

Dry the organic layer over

, filter, and concentrate-

Note: Do not use acidic washes (e.g., 1M HCl) as the pyridine nitrogen may protonate, trapping the product in the aqueous phase, or the alkyne may hydrate.

-

Experimental Workflow Diagram

Caption: Operational workflow emphasizing the critical degassing step and in-process monitoring.

Optimization Matrix & Troubleshooting

If the standard protocol yields suboptimal results, consult this matrix.

| Variable | Recommendation | Rationale |

| Base | If reaction is slow. Phosphate is slightly more basic than carbonate but generally TMS-safe. | |

| Solvent | Toluene : Water (10:1) | If the substrate suffers protodeboronation (hydrolysis of the boronic acid). Reduces water content. |

| Catalyst | XPhos Pd G4 (3 mol%) | If conversion is <50%. G4 activates faster at lower temperatures than G3. |

| Temperature | 60°C | If desilylation (>10%) is observed. Trade-off: Reaction time will increase. |

Common Failure Modes

-

"Dead" Catalyst (Black Precipitate early on): Caused by insufficient degassing (

poisoning) or pyridine poisoning.-

Fix: Sparging longer (30 mins) or switch to Buchwald Precatalysts (G3/G4) which are more robust.

-

-

Desilylation (Loss of TMS):

-

Fix: Ensure no adventitious hydroxide sources. Switch from

to

-

-

No Reaction (Intact Chloride):

-

Fix: The C-Cl bond is too stable. Switch from Pd(dppf) to XPhos-Pd-G3 or AmPhos-Pd-G2.

-

References

-

Buchwald Precatalysts for Chloropyridines

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society.[2]

-

-

Stability of TMS Alkynes in Coupling

-

General Suzuki Coupling of Chloropyridines

-

Lohse, O., Thevenin, P., & Waldvogel, E. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines.[4] Synlett.

-

-

Base Sensitivity Guide

- BenchChem Application Note. "A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling."

-

(General reference for chloropyridine reactivity).

Sources

- 1. benchchem.com [benchchem.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations [organic-chemistry.org]

- 4. semanticscholar.org [semanticscholar.org]

Synthesis of functional materials using 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine

An Application Guide to the Synthesis of Functional Materials Using 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine

Authored by: A Senior Application Scientist

Introduction: Unlocking Synthetic Versatility

In the landscape of medicinal chemistry and materials science, the pyridine scaffold is a cornerstone, present in a significant number of FDA-approved drugs and advanced functional materials.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and structural rigidity make it a privileged core for designing molecules with specific biological activities or material properties.[3][4] 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine emerges as a particularly powerful and versatile building block for accessing novel, highly substituted pyridine derivatives. Its utility stems from the strategic placement of three distinct, orthogonally reactive functional groups:

-

A 2-Chloro Substituent: This site is primed for nucleophilic aromatic substitution (SNAr) reactions or can serve as a handle for various cross-coupling reactions. The reactivity of halopyridines in SNAr is well-established, with fluoropyridines generally being more reactive than chloropyridines, though the latter are often more commercially available and cost-effective.[5]

-

A 4-Ethynyl Group: The alkyne functionality is a gateway to a vast array of chemical transformations, most notably the palladium-catalyzed Sonogashira cross-coupling reaction, which forges carbon-carbon bonds with exceptional efficiency.[6][7]

-

A Trimethylsilyl (TMS) Protecting Group: The terminal alkyne is protected by a TMS group. This is a critical feature that prevents the volatile and highly reactive terminal alkyne from undergoing undesirable side reactions, such as homocoupling (Glaser coupling).[8][9] The TMS group can be selectively removed under mild conditions, often in situ, to unmask the terminal alkyne at the desired moment of reaction.[10][11][12]

This guide provides an in-depth exploration of the application of 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine in the synthesis of functional materials, focusing on the mechanistic principles and providing detailed, field-proven protocols for researchers in drug discovery and materials science.

Caption: The interconnected Palladium and Copper catalytic cycles.

Protocol 1: CsF-Mediated In Situ Desilylation and Sonogashira Coupling

This protocol is particularly advantageous as it avoids the need to isolate the often volatile and unstable free terminal alkyne. [10][13]Cesium fluoride (CsF) serves as a mild and effective reagent for cleaving the silicon-carbon bond in situ, generating the necessary copper acetylide in a controlled manner. [10] Objective: To synthesize 4-(phenylethynyl)-2-chloropyridine from 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine and iodobenzene.

| Reagent | Molar Eq. | MW ( g/mol ) | Amount | Purpose |

| Iodobenzene | 1.0 | 204.01 | 204 mg | Aryl halide coupling partner |

| 2-Chloro-4-((TMS)ethynyl)pyridine | 1.5 | 195.72 | 294 mg | TMS-protected alkyne source |

| Cesium Fluoride (CsF) | 2.0 | 151.90 | 304 mg | Desilylation agent |

| PdCl₂(PPh₃)₂ | 0.03 (3 mol%) | 701.90 | 21 mg | Palladium precatalyst |

| Copper(I) Iodide (CuI) | 0.06 (6 mol%) | 190.45 | 11 mg | Copper co-catalyst |

| Triphenylphosphine (PPh₃) | 0.06 (6 mol%) | 262.29 | 16 mg | Ligand, stabilizes Pd(0) |

| Triethylamine (TEA) | 9 vol equiv | 101.19 | 9 mL | Base and Solvent |

| Water | 0.5 vol equiv | 18.02 | 0.5 mL | Co-solvent |

| PEG 200 | 1 vol equiv | ~200 | 1 mL | Phase transfer catalyst [10] |

Step-by-Step Methodology:

-

Vessel Preparation: To a 40 mL pressure vial equipped with a magnetic stir bar, add copper(I) iodide (11 mg, 0.06 mmol), bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol), triphenylphosphine (16 mg, 0.06 mmol), and cesium fluoride (304 mg, 2.0 mmol).

-

Expert Insight: Using a pre-catalyst like PdCl₂(PPh₃)₂ is common. The Pd(II) is reduced to the active Pd(0) species in the reaction mixture. The extra phosphine ligand helps to stabilize the Pd(0) intermediate and prevent palladium black precipitation. [6]2. Reagent Addition: Add iodobenzene (204 mg, 1.0 mmol), poly(ethylene glycol) 200 (1 mL), triethylamine (9 mL), and water (0.5 mL).

-

-

Inert Atmosphere: Cap the vial and sparge the mixture with dry nitrogen or argon for 15 minutes while stirring at room temperature. This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Alkyne Addition: Add 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine (294 mg, 1.5 mmol) to the reaction vessel.

-

Expert Insight: A slight excess of the alkyne component is used to ensure complete consumption of the more expensive aryl halide coupling partner and to compensate for any potential side reactions or volatility of the deprotected alkyne. [13]5. Reaction: Seal the vial tightly and place it in a preheated heating block at 80 °C. Allow the reaction to stir for 16 hours.

-

-

Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) by taking a small aliquot from the reaction mixture.

-

Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL). Wash the organic layer twice with water (2 x 15 mL) and once with brine (15 mL).

-

Expert Insight: The water washes remove the bulk of the triethylamine hydrochloride salt, CsF, and PEG. The brine wash helps to break any emulsions and further dry the organic layer.

-

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel, typically using a gradient of ethyl acetate in heptane or hexane as the eluent, to afford the pure 4-(phenylethynyl)-2-chloropyridine.

Expanding the Molecular Complexity: Post-Coupling Functionalization

The product from the Sonogashira coupling is itself a valuable intermediate for creating more complex functional materials, such as conjugated polymers or drug-like molecules. [14][15]

Application in Conjugated Materials

Pyridine-containing polymers are of significant interest for applications in electronics, such as light-emitting diodes and sensors, due to their unique electronic and photoluminescent properties. [16][17][18]The nitrogen atom in the pyridine ring can be quaternized to create pyridinium salts, which dramatically alters the electronic properties of the polymer, often enhancing π-electron delocalization and leading to large red shifts in absorption spectra. [14][15]

Caption: Workflow for synthesizing functional pyridine-based polymers.

Application in Drug Discovery Scaffolds

The pyridine nucleus is a key pharmacophore in many therapeutic agents. [2][19]The chloro-substituted, ethynyl-linked pyridine synthesized in Protocol 1 can undergo further reactions. For instance, the 2-chloro position can be substituted by various nucleophiles (amines, alcohols, thiols) via SNAr to build libraries of compounds for structure-activity relationship (SAR) studies. [5]

Conclusion

2-Chloro-4-((trimethylsilyl)ethynyl)pyridine is a high-value, multi-functional building block that provides a reliable and modular entry point for the synthesis of complex organic materials. Its true power lies in the ability to leverage modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, to construct elaborate molecular architectures. The protocols and mechanistic insights provided herein are intended to equip researchers with the foundational knowledge to successfully employ this reagent in their synthetic campaigns, paving the way for the discovery of next-generation pharmaceuticals and advanced materials.

References

-

Capani Jr., J. S., Cochran, J. E., & Liang, J. (2019). CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. The Journal of Organic Chemistry, 84(15), 9378-9384. [Link]

- Ananikov, V. P. (2015). Role of palladium catalyst in cross-coupling reactions. IntechOpen.

-

Fairlamb, I. J. S. (2006). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]

-

Surry, D. S., & Buchwald, S. L. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 50(28), 6328-6361. [Link]

-

Wang, Z. Y., et al. (1996). Synthesis of pyridine/pyridinium-based alkynyl monomers, oligomers and polymers: enhancing conjugation by pyridine N-quaternization. Journal of Materials Chemistry, 6(9), 1541-1546. [Link]

-

Movassaghi, M., & Hill, M. D. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(23), 7242-7243. [Link]

-

Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]

-

LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

-

Organic Chemistry Portal. Pyridine synthesis. organic-chemistry.org. [Link]

-

Wang, Z. Y., et al. (1996). Synthesis of Pyridine/Pyridinium-based Alkynyl Monomers, Oligomers and Polymers: Enhancing Con. RSC Publishing. [Link]

-

Gelest. Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. [Link]

-

Al-Tel, T. H. (2013). A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition. Current Organic Synthesis, 10(4), 621-633. [Link]

-

Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. organic-chemistry.org. [Link]

-

Capani Jr., J. S., Cochran, J. E., & Liang, J. (2019). CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. ACS Publications. [Link]

-

Organic Chemistry Portal. Desilylations. organic-chemistry.org. [Link]

-

Rossi, R., Carpita, A., & Mannocci, L. (2005). Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes. European Journal of Organic Chemistry, 2005(7), 1367-1377. [Link]

-

Wang, Y., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. MDPI. [Link]

-

Li, Q., & Benicewicz, B. C. (2005). Synthesis and Characterization of Pyridine-Based Polybenzimidazoles for High Temperature Polymer Electrolyte Membrane Fuel Cell. The Benicewicz Group. [Link]

-

IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. [Link]

-

Drug Design, Development and Therapy. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Dovepress. [Link]

-

ResearchGate. (2011). Pyridine based polymers. Synthesis and characterization. ResearchGate. [Link]

-

Kim, J., et al. (2000). Photoluminescence in pyridine-based polymers: Role of aggregates. MIT. [Link]

-

ResearchGate. (2022). Pyridones in drug discovery: Recent advances. ResearchGate. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

-

LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]